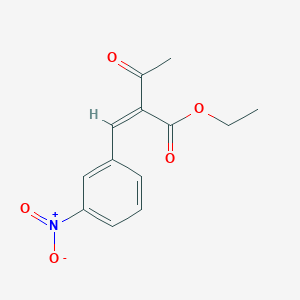

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

CAS No.: 111304-32-6

Cat. No.: VC17950566

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111304-32-6 |

|---|---|

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | ethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

| Standard InChI | InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8- |

| Standard InChI Key | YOPMSDPIOQUWFE-WQLSENKSSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C |

| Canonical SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (C₁₃H₁₃NO₅) has a molecular weight of 263.24 g/mol. The compound’s structure comprises an ethyl ester group, a β-keto carbonyl, and a 3-nitrobenzylidene substituent. The Z-conformation of the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the keto oxygen and the adjacent hydrogen atom .

Physical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Melting Point | 151–152°C (ethyl acetate/hexane) |

| Boiling Point | 387.5±32.0°C (Predicted) |

| Density | 1.296±0.06 g/cm³ |

| Solubility | Slightly soluble in chloroform, ethyl acetate |

| Appearance | White to off-white crystalline solid |

These properties are critical for its handling in laboratory and industrial settings. The low solubility in polar solvents necessitates the use of aprotic solvents for reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the nitroaromatic protons (δ 8.0–8.2 ppm, multiplet), and the keto carbonyl (δ 3.4 ppm, singlet). Infrared (IR) spectroscopy shows strong absorptions at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

Synthesis and Optimization

The synthesis of ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate typically involves a Claisen-Schmidt condensation between 3-nitrobenzaldehyde and ethyl acetoacetate.

Reaction Conditions

The optimized protocol includes:

-

Molar Ratio: 1:1 (aldehyde to β-keto ester)

-

Catalyst: Sodium methoxide (0.1 equiv)

-

Solvent: Isopropyl alcohol (reflux, 2 hours)

Side products, such as the E-isomer and unreacted starting materials, are minimized by maintaining anhydrous conditions and controlled temperature. Industrial-scale production often employs continuous-flow reactors to enhance efficiency .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to dihydropyridine derivatives, such as azelnidipine (a calcium channel blocker). In a representative synthesis, it condenses with imidinoacetate to form 3-(1-benzhydrylazetidin-3-yl)-5-ethyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a key antihypertensive intermediate .

Material Science

Its nitroaromatic structure lends utility in synthesizing photoactive polymers. For example, copolymerization with styrene yields materials with nonlinear optical (NLO) properties, applicable in photovoltaics .

Comparative Analysis with Structural Analogues

Substituent variations significantly alter physicochemical and biological profiles:

| Compound | R Group | Melting Point (°C) | Antibacterial MIC (µg/mL) |

|---|---|---|---|

| Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate | Ethyl | 151–152 | 32–64 |

| Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate | Methyl | 142–144 | 64–128 |

| Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate | Ethyl | 163–165 | 16–32 |

The ethyl ester’s higher lipophilicity compared to the methyl analogue enhances cell penetration, explaining its superior bioactivity. Para-nitro substitution further improves antibacterial potency due to enhanced electron-withdrawing effects .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the ester group (e.g., isopropyl, tert-butyl) could optimize pharmacokinetic profiles.

-

Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability and reduce systemic toxicity.

-

Green Chemistry Approaches: Developing solvent-free condensation methods using biocatalysts (e.g., lipases) could improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume